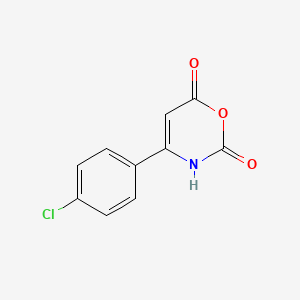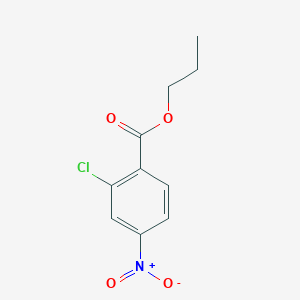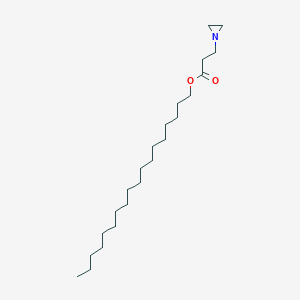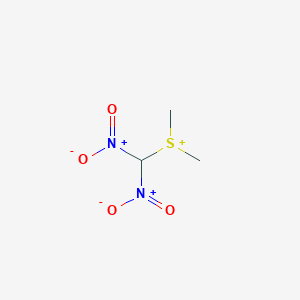
(Dinitromethyl)(dimethyl)sulfanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dinitromethyl)(dimethyl)sulfanium is a sulfonium compound characterized by the presence of a positively charged sulfur atom bonded to three organic substituents. Sulfonium compounds, including this compound, are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dinitromethyl)(dimethyl)sulfanium typically involves the reaction of dimethyl sulfide with dinitromethane under controlled conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in dimethyl sulfide attacks the electrophilic carbon in dinitromethane, resulting in the formation of the sulfonium compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include dimethyl sulfide and dinitromethane, with the reaction carried out in a suitable solvent under controlled temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
(Dinitromethyl)(dimethyl)sulfanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium compound to thioethers.
Substitution: The sulfonium group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction and reagents used .
Applications De Recherche Scientifique
(Dinitromethyl)(dimethyl)sulfanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (Dinitromethyl)(dimethyl)sulfanium involves its interaction with molecular targets through its positively charged sulfur atom. This interaction can lead to various chemical transformations, including the formation of sulfur ylides and other reactive intermediates. The pathways involved in these reactions are influenced by the electronic and steric properties of the substituents attached to the sulfur atom .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Dinitromethyl)(dimethyl)sulfanium include:
- Trimethylsulfonium iodide
- Dimethyl(trifluoromethylsulfonyl)sulfonium triflate
- S-adenosylmethionine (AdoMet)
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of dinitromethyl and dimethyl groups attached to the sulfur atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
58174-60-0 |
|---|---|
Formule moléculaire |
C3H7N2O4S+ |
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
dinitromethyl(dimethyl)sulfanium |
InChI |
InChI=1S/C3H7N2O4S/c1-10(2)3(4(6)7)5(8)9/h3H,1-2H3/q+1 |
Clé InChI |
UFHTYBBSHSTUQR-UHFFFAOYSA-N |
SMILES canonique |
C[S+](C)C([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)
![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)
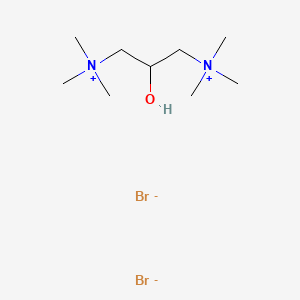
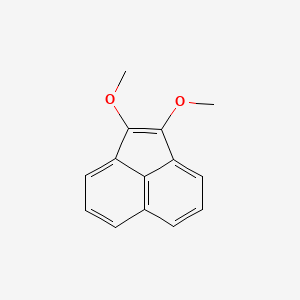
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)

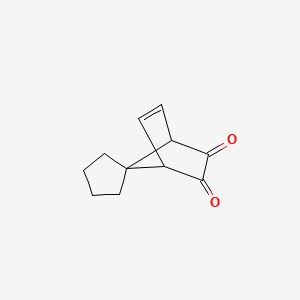
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)](/img/structure/B14603684.png)
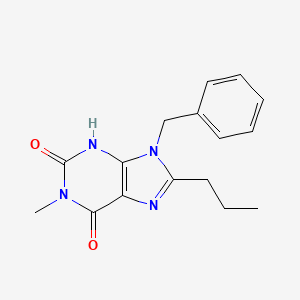
![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)
